molecular formula C11H17NO3 B13034729 (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13034729
M. Wt: 211.26 g/mol
InChI Key: KDODDHUBUQANBT-WRWORJQWSA-N
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Description

(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields of scientific research. Its unique structure, featuring an amino group and two methoxy groups on a phenyl ring, makes it an interesting subject for study in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the amino group and methoxy groups can affect its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: A compound with a similar structure but different substitution pattern on the phenyl ring.

Uniqueness

(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is unique due to its specific chiral configuration and substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1

InChI Key

KDODDHUBUQANBT-WRWORJQWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)OC)OC)N)O

Origin of Product

United States

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